5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Its chemical structure features a pyrimidine ring substituted with an allyl group and a quinazoline derivative, indicating its potential biological activity. The compound is classified under the category of amino-substituted quinazoline derivatives, which are known for their role as inhibitors in various cellular pathways, particularly in cancer research and treatment.
The synthesis of 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
This multi-step synthesis requires careful control of reaction conditions such as temperature and pH to optimize yields and purities .
The molecular structure of 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one features:
The structural formula can be represented as follows:
Key structural data includes bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets .
5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions typical of pyrimidine derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one primarily involves its role as an inhibitor in cellular signaling pathways. Specifically, it has been noted for its ability to inhibit the β-catenin/T-cell factor pathway, which is crucial in various cancers.
Key physical and chemical properties of 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one include:
Property | Value |
---|---|
State | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP | Approximately 3.28 |
pKa | Not specified |
These properties indicate that the compound is likely lipophilic, which can influence its bioavailability and interaction with biological membranes .
5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has several promising applications in scientific research:
The ongoing research into this compound highlights its potential as a valuable tool in medicinal chemistry and therapeutic development .
This complex molecule belongs to the bis-heterocyclic structural class, featuring a pyrimidin-4(3H)-one core linked via an amino bridge to a 4,6,7-trimethylquinazoline moiety. Its systematic IUPAC name reflects the substitution pattern: the pyrimidine ring carries an allyl group at position 5, a methyl group at position 6, and the quinazolin-2-ylamino group at position 2. The quinazoline component is methyl-substituted at positions 4, 6, and 7, enhancing its hydrophobic character [1] [6].
Alternative naming conventions include:
Molecular Formula: C₁₉H₂₁N₅OMolecular Weight: 335.40 g/mol [3] [5] [6]CAS Registry Number: 924874-35-1 (universally recognized across commercial and scientific sources) [2] [3] [5]
Structural Features with Pharmacological Implications:
Table 1: Core Structural Components and Their Chemical Significance
Structural Element | Position | Chemical Properties | Potential Pharmacological Role |
---|---|---|---|
Quinazoline ring | Core scaffold | Planar aromatic system; π-π stacking | Target binding (e.g., kinase ATP sites) |
Methyl groups (quinazoline) | 4,6,7 | Enhanced hydrophobicity; steric effects | Improved membrane penetration |
Pyrimidin-4(3H)-one | Central core | Tautomerism; H-bond donor/acceptor | Molecular recognition |
Allyl chain | Pyrimidine-5 | Conformational flexibility; reactivity | Metabolic modification site |
This hybrid molecule emerged in the early 2000s alongside targeted cancer therapeutics development. Its structural architecture suggests design as a tyrosine kinase inhibitor analog, leveraging the quinazoline scaffold’s proven affinity for ATP-binding domains in oncogenic kinases [6]. The specific CAS registry (924874-35-1) indicates formal registration circa 2007-2008, coinciding with peak interest in quinazoline-based kinase modulators [3] [5].
Commercial availability patterns reveal its status as a research-grade compound:
Synthetic objectives likely focused on optimizing key properties:
Table 2: Chronological Development Context
Period | Development Milestone | Industry/Academic Focus |
---|---|---|
Pre-2007 | Quinazoline kinase inhibitors (e.g., Gefitinib) | ATP-competitive inhibitor optimization |
2007-2008 | CAS registration (924874-35-1) | Novel hybrid scaffold design |
2010s | Commercial availability as research chemical | Target validation and SAR studies |
Present | Limited availability; specialized suppliers | Niche investigative applications |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8